![molecular formula C10Br2O6 B1348238 4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone CAS No. 24848-78-0](/img/structure/B1348238.png)

4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

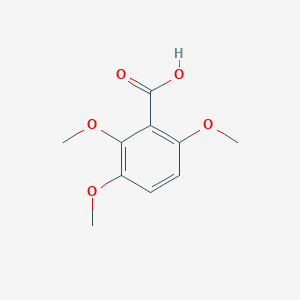

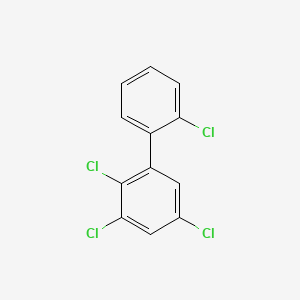

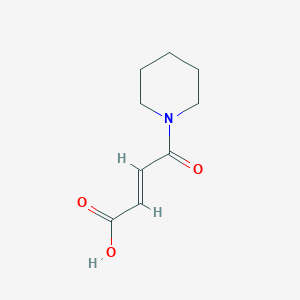

4,8-Dibromobenzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, also known as 4,8-DBDFT, is a heterocyclic compound with a unique structure and properties. It is a dibrominated benzo[1,2-c:4,5-c]difuran-1,3,5,7-tetraone, which is a heterocyclic compound containing two fused five-membered rings and two fused six-membered rings. It is an important chemical compound used in various scientific research applications.

科学的研究の応用

Synthesis of Poly- and Perfluoroaromatic Compounds

The synthesis of poly- and perfluoroaromatic compounds, including 4,8-dibromobenzo[1,2-c:4,5-c']difuran derivatives, has been reported. These compounds are synthesized from dibromopyromellitic acids using a mixture of sulfur tetrafluoride and hydrogen fluoride, yielding high-purity fluoroaromatics. This method provides an efficient pathway to access fluorinated materials, which are valuable in various industrial applications due to their unique properties (Porwisiak & Dmowski, 1991).

Low Bandgap Material Synthesis

4,8-Dibromobenzo[1,2-c;4,5-c']difuran derivatives serve as building blocks in the synthesis of low bandgap materials. These materials are crucial for developing efficient organic semiconductors and optoelectronic devices. A one-pot synthesis method has been developed to prepare 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole, a compound used in palladium-catalyzed coupling reactions to create materials with desired electronic properties (Tam et al., 2010).

Photoluminescence Properties

The compound and its derivatives have been studied for their photoluminescence properties. Star-shaped benzodifuran derivatives exhibit high quantum yields and solubility in organic solvents due to their alkylated side chains. These properties make them suitable for use in organic light-emitting diodes (OLEDs) and other photoluminescent applications (Bosiak et al., 2016).

Solid State Complex Formation

Investigations into the solid-state chemistry of perhalo-1,3,5,7-tetrahydrobenzo-[1,2-c:4,5-c']-difuran derivatives have shown their ability to form unusually stable complexes with tertiary amides. These findings contribute to the understanding of intermolecular interactions and the development of new materials with tailored properties (Plenkiewicz, Urbańczyk-Lipkowska, & Dmowski, 2000).

Organic Electronics and Polymers

The synthesis of novel acceptor units for D-A type polymers utilizing 4,8-Dibromobenzo-[1,2-c;4,5-c'] bis[1,2,5]thiadiazole highlights its application in the creation of polymers with low bandgaps. These materials are essential for the advancement of organic electronics, offering potential improvements in device efficiency and performance (Sun, Zhuang, & Ren, 2012).

作用機序

Target of Action

It’s known that this compound can form strong intermolecular interactions with other organic semiconductors , suggesting its potential role in electronic applications.

Mode of Action

It’s suggested that the compound exerts its effects through its unique molecular configuration . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested , with electron density transferring from the aryl donor groups to the particle orbital localised on the BTZ group .

Biochemical Pathways

Its ability to form strong intermolecular interactions with other organic semiconductors suggests that it may influence pathways related to charge transport in organic semiconductor devices.

Pharmacokinetics

It’s known that the compound is hydrolytically and thermally stable , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

It’s known that this compound can exert immense efficacy against an extensive array of pathogens encompassing both bacteria and fungi .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,8-Dibromobenzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetraone. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability

特性

IUPAC Name |

4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Br2O6/c11-5-1-2(8(14)17-7(1)13)6(12)4-3(5)9(15)18-10(4)16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIHYCLAXDDYFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C3C(=C1Br)C(=O)OC3=O)Br)C(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Br2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348115 |

Source

|

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24848-78-0 |

Source

|

| Record name | ST50985910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromopyromellitic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)